molecular formula C16H14ClN3 B5534297 2-amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

2-amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Cat. No. B5534297
M. Wt: 283.75 g/mol
InChI Key: FOLRDBGNOAVIGJ-UHFFFAOYSA-N
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Description

The compound is of interest due to its unique structural characteristics and potential applications in materials science and organic chemistry. It belongs to a broader class of quinoline derivatives, which are known for their diverse pharmacological activities and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multi-step chemical reactions, including condensation and cyclization processes. Studies detail the synthesis of quinoline compounds through interactions involving aromatic amines, aldehydes, and various nitriles, employing catalysts and specific reaction conditions to achieve desired structures (Asiri, Al-Youbi, Faidallah, & Ng, 2011).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by spectroscopic methods such as FT-IR, NMR, and UV-Vis, alongside computational studies using DFT methods. These analyses reveal the geometrical configuration, electronic properties, and intramolecular interactions, providing insights into the molecular stability and reactivity (Wazzan, Al-Qurashi, & Faidallah, 2016).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including halogenation, nitration, and alkylation, reflecting their reactive nature and chemical versatility. The presence of functional groups such as amino and cyano groups significantly influences their chemical behavior, allowing for further derivatization and application in synthesis (Al-Ahmary, Mekheimer, Al-Enezi, Hamada, & Habeeb, 2018).

Future Directions

The future directions for research on “2-amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the diverse pharmaceutical applications of related compounds, it may be worthwhile to investigate the potential medicinal properties of this compound .

properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c17-13-7-3-1-5-10(13)15-11-6-2-4-8-14(11)20-16(19)12(15)9-18/h1,3,5,7H,2,4,6,8H2,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLRDBGNOAVIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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